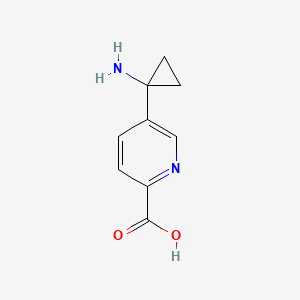
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate is a complex organic compound with a molecular formula of C17H24N2O7 This compound is characterized by the presence of a nitrobenzoate core, substituted with methoxy, morpholinylpropoxy, and ethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate typically involves multiple steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce the nitro group at the 2-position.
Esterification: The carboxylic acid group is then esterified with ethanol to form the ethyl ester.
Substitution: The nitrobenzoate ester undergoes a nucleophilic substitution reaction with 3-morpholin-4-ylpropyl chloride to introduce the morpholinylpropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Reduction: Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-aminobenzoate.
Oxidation: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Substitution: 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholinylpropoxy group can enhance the compound’s solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate can be compared with similar compounds such as:
4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile: Similar structure but with a nitrile group instead of an ester.
Ethyl 2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzoate: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique functional groups of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H24N2O7 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C17H24N2O7/c1-3-25-17(20)13-11-16(15(23-2)12-14(13)19(21)22)26-8-4-5-18-6-9-24-10-7-18/h11-12H,3-10H2,1-2H3 |
Clave InChI |
BNVMZMDYHLRKHJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B15232827.png)







![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)


